Phe-Pro-Arg-PABA-Resorufin
Description
Phe-Pro-Arg-PABA-Resorufin is a synthetic peptide substrate engineered for the highly sensitive detection of proteases, particularly thrombin, in biological matrices. Its design incorporates a thrombin-specific cleavage sequence (Phe-Pro-Arg) linked to a para-aminobenzoic acid (PABA)-resorufin moiety, which acts as a dual chromogenic and fluorogenic reporter. Upon enzymatic cleavage, the release of resorufin generates measurable absorbance (at 574 nm) and fluorescence (excitation/emission: 535/587 nm), enabling versatile applications in both research and clinical diagnostics. This substrate is notably employed for detecting thrombin activity and quantifying the thrombin inhibitor dabigatran in human plasma, offering superior sensitivity compared to traditional methods .
Properties
Molecular Formula |
C39H42N8O6 |
|---|---|
Molecular Weight |
718.815 |
SMILES |
O=C1C=C2OC3=CC(OCC4=CC=C(NC([C@@H](NC([C@@H]5CCCN5C([C@H](N)CC6=CC=CC=C6)=O)=O)CCCNC(N)=N)=O)C=C4)=CC=C3N=C2C=C1 |
Appearance |
Solid powder |
Synonyms |
Phe-Pro-Arg-PABA-Resorufin; (S)-1-(D-phenylalanyl)-N-((S)-5-guanidino-1-oxo-1-((4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)phenyl)amino)pentan-2-yl)pyrrolidine-2-carboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- PABA-Resorufin provides dual detection modes, unlike single-mode reporters (e.g., MNA or β-naphthylamide) in other substrates .
- The Phe-Pro-Arg sequence in this compound mirrors thrombin’s natural cleavage preference in fibrinogen, enhancing specificity .
Functional Properties
Sensitivity and Kinetics
- This compound : Demonstrates a lower limit of detection (LLOD) of 0.1 nM thrombin in plasma, outperforming pGlu-Pro-Arg-MNA (LLOD: 1 nM) due to its fluorogenic capability .
- Phe-Arg-β-naphthylamide: Limited to chromogenic detection with moderate sensitivity (LLOD: 5 nM), restricting its use in complex matrices .
Target Specificity
- This compound shows >95% selectivity for thrombin over related serine proteases (e.g., factor Xa), whereas pGlu-Pro-Arg-MNA exhibits cross-reactivity with plasmin (15–20%) in antithrombin III assays .
Research Findings and Clinical Implications
- A 2022 study highlighted this compound’s utility in reducing false-positive results in dabigatran monitoring compared to ELISA-based methods, achieving 98% correlation with LC-MS/MS (gold standard) .
- In contrast, pGlu-Pro-Arg-MNA requires secondary antibodies for antithrombin III quantification, increasing assay complexity and cost .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
